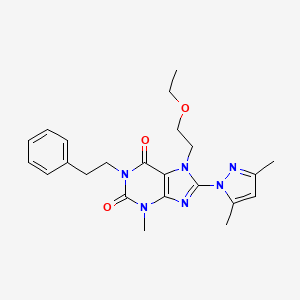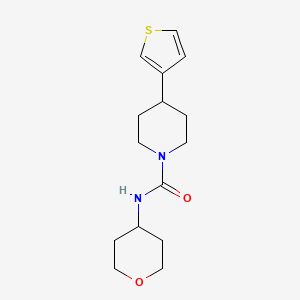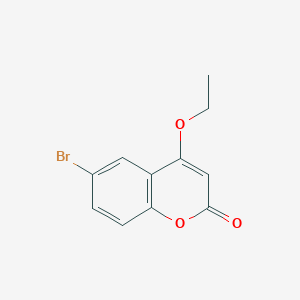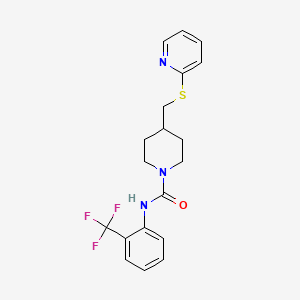
Phenyl 3-methylsulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-methylsulfanylpropanoate is an organic compound with the molecular formula C10H12O2S It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group and a methylsulfanyl group is attached to the third carbon atom of the propanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 3-methylsulfanylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-methylsulfanylpropanoic acid with phenol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the reaction of 3-methylsulfanylpropanoic acid chloride with phenol in the presence of a base such as pyridine. This method is advantageous as it avoids the use of strong acids and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 3-methylsulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Phenyl 3-methylsulfinylpropanoate (sulfoxide), Phenyl 3-methylsulfonylpropanoate (sulfone)
Reduction: Phenyl 3-methylsulfanylpropanol
Substitution: Nitro-phenyl 3-methylsulfanylpropanoate, Halogenated this compound
Aplicaciones Científicas De Investigación
Phenyl 3-methylsulfanylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is investigated for its potential use in drug development due to its unique structural features.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of phenyl 3-methylsulfanylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the phenyl and methylsulfanyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Phenyl 3-methylsulfanylpropanoate can be compared with other similar compounds, such as:
Phenylpropanoate: Lacks the methylsulfanyl group, which can affect its reactivity and biological activity.
Methylsulfanylpropanoate: Lacks the phenyl group, which can influence its aromatic properties and interactions with other molecules.
Phenyl 3-methylpropanoate: Lacks the sulfanyl group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in the combination of the phenyl and methylsulfanyl groups, which confer distinct chemical and biological characteristics.
Propiedades
IUPAC Name |
phenyl 3-methylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13-8-7-10(11)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJFOBUAKUTQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54732-84-2 |
Source


|
| Record name | phenyl 3-(methylsulfanyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B3019014.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)
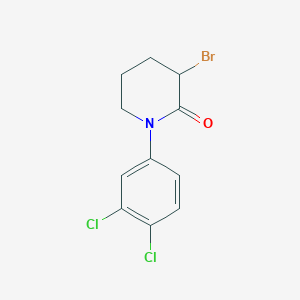
![4-[(4-chlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)sulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B3019023.png)
![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)
